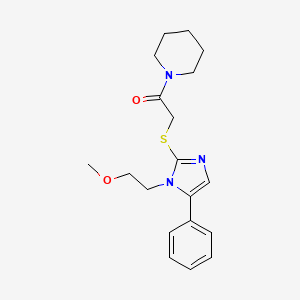

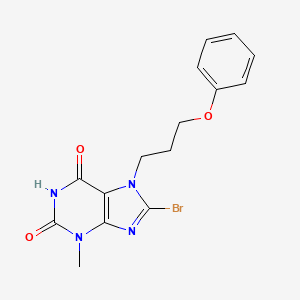

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic molecule with several functional groups including a pyrimidine ring, a methoxy group, and a propanoate ester group. It also contains a bromophenyl group which is a common motif in many pharmaceuticals due to its ability to enhance binding to biological targets .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl group could be introduced via a bromination reaction, the pyrimidine ring could be formed via a cyclization reaction, and the propanoate ester could be formed via an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugated system of the benzene ring, while the pyrimidine ring and propanoate ester could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .科学的研究の応用

Synthesis and Chemical Reactivity

Sulfur-containing heterocyclic compounds and ethyl propanoate derivatives are known for their versatility in organic synthesis. The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate was used to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This showcases the compound's utility in synthesizing triazoloquinolines, highlighting its potential in creating complex molecular architectures (Pokhodylo & Obushak, 2019).

Biological Activity

Related sulfur-containing compounds and pyrimidine derivatives exhibit a range of biological activities. For example, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed marked inhibitory activity against retrovirus replication in cell culture, underlining the potential of similar compounds in antiviral research (Hocková et al., 2003).

Material Science Applications

The study of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed interactions such as N⋯π and O⋯π rather than direct hydrogen bonding in their crystal packing, indicating the significance of such compounds in designing materials with specific molecular interactions (Zhang, Wu, & Zhang, 2011).

将来の方向性

The future directions for research on this compound would depend on its intended use. If it were being developed as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

ethyl 2-[4-(4-bromophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMFJVLPFRCYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((4-((4-bromophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-9-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2832660.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2832666.png)

![3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2832668.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2832671.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832672.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2832677.png)